molecular formula C16H35AsO3 B14666062 Hexadecylarsonic acid CAS No. 36333-50-3

Hexadecylarsonic acid

Cat. No.: B14666062
CAS No.: 36333-50-3
M. Wt: 350.37 g/mol
InChI Key: OECGCKDEYGIEOL-UHFFFAOYSA-N
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Description

Hexadecylarsonic acid is an organoarsenic compound with the chemical formula C16H35AsO3 This compound is characterized by the presence of a long alkyl chain attached to an arsonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylarsonic acid can be synthesized through the reaction of hexadecyl alcohol with arsenic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

C16H33OH+H3AsO4C16H35AsO3+H2O\text{C16H33OH} + \text{H3AsO4} \rightarrow \text{C16H35AsO3} + \text{H2O} C16H33OH+H3AsO4→C16H35AsO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Hexadecylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.

    Substitution: The alkyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed:

    Oxidation Products: Arsenate derivatives.

    Reduction Products: Arsine derivatives.

    Substitution Products: Alkyl-substituted arsonic acids.

Scientific Research Applications

Hexadecylarsonic acid has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexadecylarsonic acid involves its interaction with cellular components and molecular targets. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the long alkyl chain can facilitate the compound’s incorporation into lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Hexadecylarsonic acid can be compared with other similar compounds, such as:

    Decylarsonic Acid (C10H23AsO3): Shorter alkyl chain, different physical and chemical properties.

    Octadecylarsonic Acid (C18H37AsO3): Longer alkyl chain, similar chemical reactivity but different solubility and melting point.

Uniqueness: this compound’s unique combination of a long alkyl chain and an arsonic acid group gives it distinct properties, such as enhanced lipid solubility and specific reactivity with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

36333-50-3

Molecular Formula

C16H35AsO3

Molecular Weight

350.37 g/mol

IUPAC Name

hexadecylarsonic acid

InChI

InChI=1S/C16H35AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18,19)20/h2-16H2,1H3,(H2,18,19,20)

InChI Key

OECGCKDEYGIEOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

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